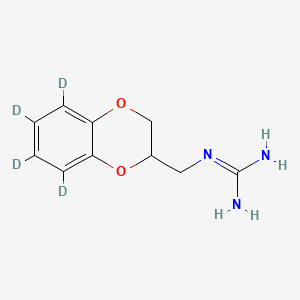
Guanoxan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanoxan-d4 is an isotope-labeled compound of Guanoxan, a sympatholytic drug related to Guanethidine. Guanoxan is used in the treatment of hypertension. The molecular formula of this compound is C₁₀H₉D₄N₃O₂, and it has a molecular weight of 211.25 .
Preparation Methods
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The reaction conditions typically involve elevated temperatures and the use of a deuterium gas atmosphere . Industrial production methods may involve large-scale catalytic exchange processes to ensure the efficient incorporation of deuterium atoms.
Chemical Reactions Analysis
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include halogens and alkylating agents. .
Scientific Research Applications
Guanoxan-d4 is primarily used in scientific research for the following applications:
Chemistry: this compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of Guanoxan in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Guanoxan in the body.
Industry: It is used in the development of new antihypertensive drugs and in the study of drug interactions
Mechanism of Action
Guanoxan-d4 exerts its effects by inhibiting the sympathetic nervous system. It acts as a sympatholytic agent, similar to Guanethidine. The molecular targets of this compound include adrenergic neurons, where it blocks the release of norepinephrine, leading to a decrease in blood pressure. The pathways involved in its mechanism of action include the inhibition of adrenergic neurotransmission and the reduction of sympathetic outflow .
Comparison with Similar Compounds
Guanoxan-d4 is unique due to its deuterium labeling, which makes it useful in NMR spectroscopy and metabolic studies. Similar compounds include:
Guanoxan: The non-deuterated form of this compound, used as an antihypertensive agent.
Guanethidine: Another sympatholytic drug with a similar mechanism of action.
Guanoxan Sulfate: A sulfate salt form of Guanoxan, used in similar applications
This compound stands out due to its specific use in research applications involving isotopic labeling, which provides unique insights into the behavior and interactions of Guanoxan in various systems.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
InChI Key |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])OCC(O2)CN=C(N)N)[2H])[2H] |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


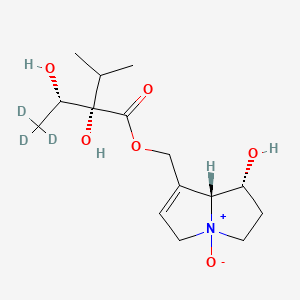

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)

![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
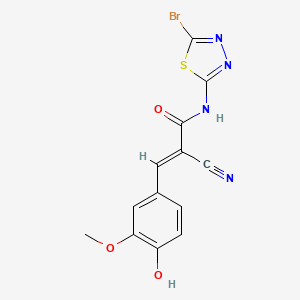
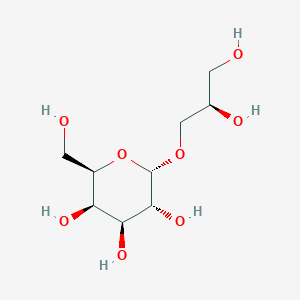
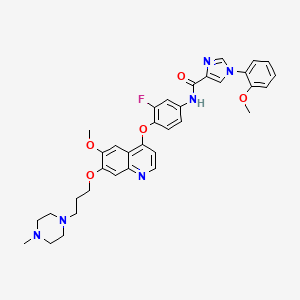

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
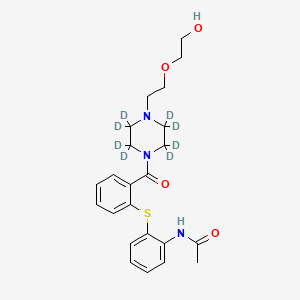
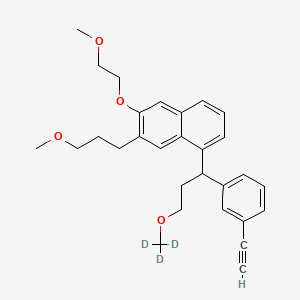
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)

